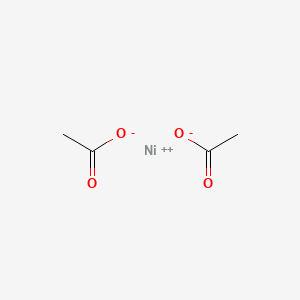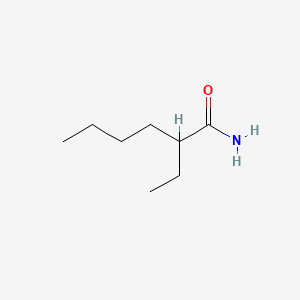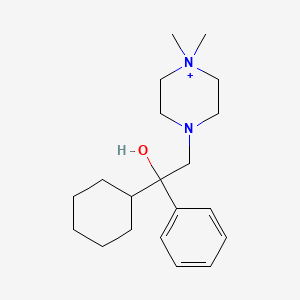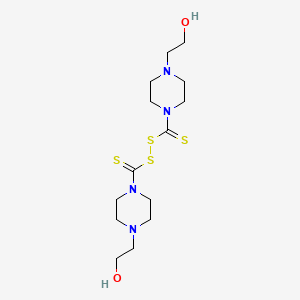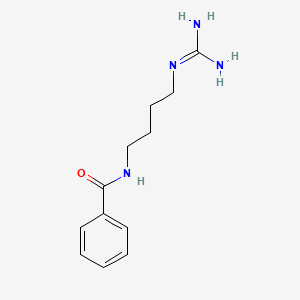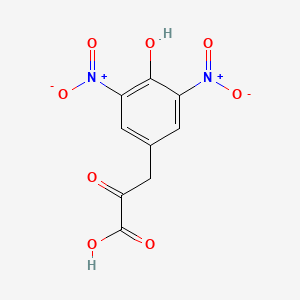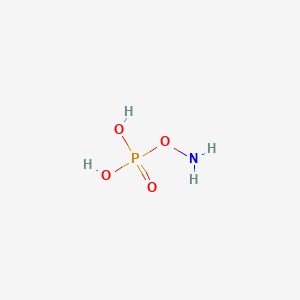
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Overview
Description
N,N’-Dicyclohexyl-4-morpholinecarboxamidine: is a chemical compound with the empirical formula C17H31N3O and a molecular weight of 293.45 g/mol . It is known for its role as a kidney-selective ATP-sensitive potassium blocker and has been studied for its potential as a nonkaliuretic diuretic in rats .
Mechanism of Action
- Primary Targets : N,N’-Dicyclohexyl-4-morpholinecarboxamidine is a kidney-selective ATP-sensitive potassium (KATP) channel blocker .
- Resulting Changes : By blocking these channels, it affects potassium reabsorption and influences diuretic activity .
- Downstream Effects : Inhibition of KATP channels leads to altered electrolyte balance and diuretic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
N,N’-Dicyclohexyl-4-morpholinecarboxamidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to block ATP-sensitive potassium channels selectively in the kidneys . This interaction is crucial for its diuretic effect, as it helps regulate potassium levels without causing potassium loss. The compound’s ability to inhibit these channels makes it a valuable tool in studying renal physiology and potential therapeutic applications .
Cellular Effects
N,N’-Dicyclohexyl-4-morpholinecarboxamidine influences various cellular processes, particularly in kidney cells. By blocking ATP-sensitive potassium channels, it affects cell signaling pathways related to potassium ion transport and homeostasis . This blockade can lead to changes in cellular metabolism and gene expression, ultimately impacting cell function. The compound’s effects on cell signaling pathways and gene expression are essential for understanding its potential therapeutic applications and side effects .
Molecular Mechanism
The molecular mechanism of N,N’-Dicyclohexyl-4-morpholinecarboxamidine involves its binding to ATP-sensitive potassium channels in the kidneys . This binding inhibits the channels’ activity, preventing potassium ions from flowing through. As a result, the compound acts as a potassium-sparing diuretic, promoting diuresis without causing potassium loss. This mechanism is crucial for its therapeutic potential in treating conditions like hypertension and edema .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dicyclohexyl-4-morpholinecarboxamidine can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, making it a reliable tool for research
Dosage Effects in Animal Models
The effects of N,N’-Dicyclohexyl-4-morpholinecarboxamidine vary with different dosages in animal models. At lower doses, the compound effectively blocks ATP-sensitive potassium channels without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disturbances in potassium homeostasis and potential renal toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
N,N’-Dicyclohexyl-4-morpholinecarboxamidine is involved in specific metabolic pathways related to potassium ion transport and homeostasis . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its pharmacological effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N,N’-Dicyclohexyl-4-morpholinecarboxamidine is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing side effects .
Subcellular Localization
N,N’-Dicyclohexyl-4-morpholinecarboxamidine’s subcellular localization is primarily within the kidney cells, where it exerts its effects on ATP-sensitive potassium channels . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclohexyl-4-morpholinecarboxamidine typically involves the reaction of dicyclohexylcarbodiimide with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for N,N’-Dicyclohexyl-4-morpholinecarboxamidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexyl-4-morpholinecarboxamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oximes.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It participates in substitution reactions, particularly with nucleophiles, to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are common reagents in substitution reactions.
Major Products: The major products formed from these reactions include oximes, reduced derivatives, and substituted analogs, which have various applications in scientific research and industry .
Scientific Research Applications
N,N’-Dicyclohexyl-4-morpholinecarboxamidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Used in peptide synthesis and shares structural similarities.
N,N’-Dicyclohexylurea: A byproduct in reactions involving N,N’-Dicyclohexylcarbodiimide.
4-Morpholinecarboxamidine: A related compound with similar functional groups.
Uniqueness: N,N’-Dicyclohexyl-4-morpholinecarboxamidine is unique due to its selective action on kidney ATP-sensitive potassium channels, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNYZQOTXQSUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198013 | |
| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4975-73-9 | |
| Record name | N,N′-Dicyclohexyl-4-morpholinecarboxamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4975-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4975-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dicyclohexylmorpholine-4-carboxamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177) discovered as a potential diuretic?
A1: U-18177 was initially identified as an orally effective, non-kaliuretic diuretic in rats through random screening. [] This means it was found to increase urine output without causing excessive potassium loss.
Q2: What is the mechanism of action for the diuretic effect of U-18177 and its analogs?
A2: While the exact mechanism remains unclear, research suggests that U-18177 and its analogs may act by blocking ATP-sensitive potassium channels. [] This blockage could interfere with ion transport in the kidneys, ultimately leading to increased urine production.
Q3: Were there any significant drawbacks discovered during the development of U-18177 as a diuretic?
A3: Despite showing promise as a diuretic, further investigation revealed serious concerns about the safety profile of U-18177. In dogs, intravenous administration of U-18177 at doses of 61 and 90 µmol/kg resulted in lethal cardiac toxicity. [] This finding significantly hindered the development of U-18177 and its analogs as viable diuretic drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


